6-(Cycloheptyloxy)hexanal
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Overview
Description
6-(Cycloheptyloxy)hexanal is an organic compound with the molecular formula C13H24O2. It is characterized by a hexanal backbone with a cycloheptyloxy group attached to the sixth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cycloheptyloxy)hexanal typically involves the reaction of hexanal with cycloheptanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Cycloheptyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cycloheptyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-(Cycloheptyloxy)hexanoic acid.
Reduction: 6-(Cycloheptyloxy)hexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cycloheptyloxy)hexanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of 6-(Cycloheptyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the cycloheptyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .
Comparison with Similar Compounds
Cyclohexylhexanal: Similar structure but with a cyclohexyl group instead of a cycloheptyloxy group.
Cyclooctyloxyhexanal: Similar structure but with a cyclooctyloxy group instead of a cycloheptyloxy group.
Cyclopentyloxyhexanal: Similar structure but with a cyclopentyloxy group instead of a cycloheptyloxy group.
Uniqueness: 6-(Cycloheptyloxy)hexanal is unique due to the presence of the cycloheptyloxy group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
CAS No. |
1383153-78-3 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-cycloheptyloxyhexanal |
InChI |
InChI=1S/C13H24O2/c14-11-7-3-4-8-12-15-13-9-5-1-2-6-10-13/h11,13H,1-10,12H2 |
InChI Key |
UZWFLFOFZUNRKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCCCCCC=O |
Origin of Product |
United States |
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